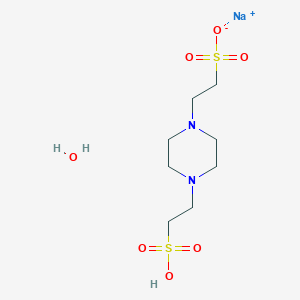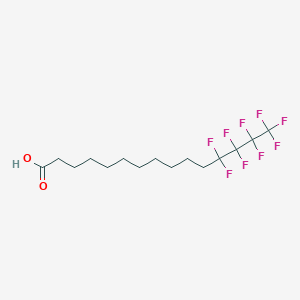
11-(Nonafluorobutyl)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Nonafluorobutyl)undecanoic acid is a synthetic organic compound characterized by the presence of a nonafluorobutyl group attached to an undecanoic acid backbone. This compound is part of the perfluoroalkyl carboxylic acids family, known for their unique chemical properties, including high thermal stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Nonafluorobutyl)undecanoic acid typically involves the reaction of undecanoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 11-(Nonafluorobutyl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products:
Oxidation: Perfluorinated carboxylates.
Reduction: Nonafluorobutylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
11-(Nonafluorobutyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and resistance to degradation.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials that require high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 11-(Nonafluorobutyl)undecanoic acid involves its interaction with various molecular targets. The nonafluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the stability and function of these molecules, making the compound useful in various applications, including drug delivery and material science.
Comparaison Avec Des Composés Similaires
Undecanoic Acid: A simpler analog without the nonafluorobutyl group, used in antifungal treatments.
Perfluorooctanoic Acid (PFOA): Another perfluorinated carboxylic acid with similar properties but different applications.
Uniqueness: 11-(Nonafluorobutyl)undecanoic acid is unique due to the presence of the nonafluorobutyl group, which imparts enhanced thermal stability and resistance to degradation compared to its non-fluorinated analogs. This makes it particularly valuable in applications requiring high-performance materials.
Propriétés
Numéro CAS |
1652-66-0 |
|---|---|
Formule moléculaire |
C15H21F9O2 |
Poids moléculaire |
404.31 g/mol |
Nom IUPAC |
12,12,13,13,14,14,15,15,15-nonafluoropentadecanoic acid |
InChI |
InChI=1S/C15H21F9O2/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26) |
Clé InChI |
AAXRUIWADFCFQA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
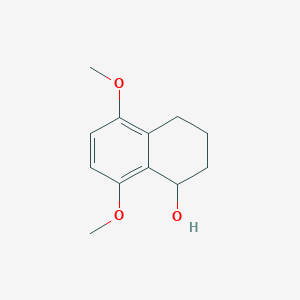
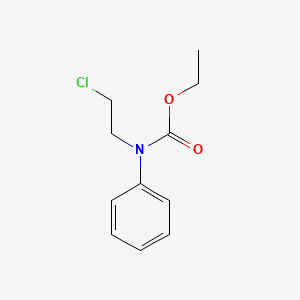

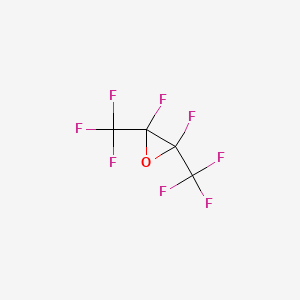
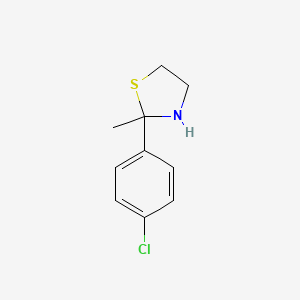
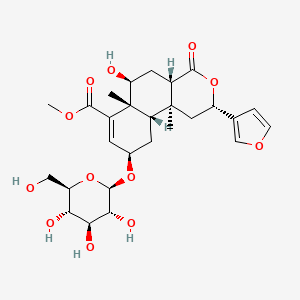
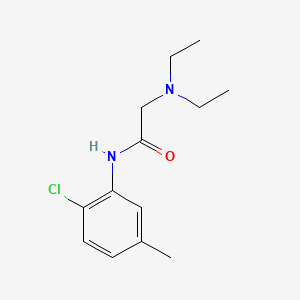

![Benzo[f]quinazoline](/img/structure/B14752245.png)
